

# An In-depth Technical Guide to 3-Hydroxypentanedinitrile (CAS 13880-89-2)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Hydroxypentanedinitrile

Cat. No.: B1195648

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Hydroxypentanedinitrile**, also known as 3-hydroxyglutaronitrile, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure, featuring both a hydroxyl group and two nitrile functionalities, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. This guide provides a comprehensive overview of the core properties, synthesis, and handling of **3-Hydroxypentanedinitrile**.

## Chemical and Physical Properties

The following tables summarize the key physicochemical properties of **3-Hydroxypentanedinitrile**.

Table 1: General and Physical Properties

| Property   | Value   | Source(s)                               |
|--|---|---|
| CAS Number                                       | 13880-89-2  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula                                | C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight                                 | 110.11 g/mol  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance                                       | Pale yellow oil/liquid                                | <a href="#">[1]</a>                     |
| Boiling Point                                    | 155-160 °C at 0.4 mmHg; 203 °C at 11 mmHg             | <a href="#">[1]</a>                     |
| Density  | 1.14 g/cm <sup>3</sup>                                | <a href="#">[1]</a>                     |
| Refractive Index (n <sub>D</sub> <sup>23</sup> ) | 1.4634  | <a href="#">[1]</a>                     |
| Flash Point                                      | 203.5 °C  | <a href="#">[1]</a>                     |
| pKa (predicted)                                  | 12.46 ± 0.20  | <a href="#">[1]</a>                     |
| Solubility                                       | Soluble in polar organic solvents like ethyl acetate. | <a href="#">[1]</a>                     |

Table 2: Safety and Handling Information

| Hazard Statement  | Precautionary Statement  |
|---|--|
| H301: Toxic if swallowed.   | P264: Wash face, hands and any exposed skin thoroughly after handling.           |
| H311: Toxic in contact with skin.   | P270: Do not eat, drink or smoke when using this product.                        |
| H331: Toxic if inhaled.   | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H315: Causes skin irritation.   | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.   |
| H319: Causes serious eye irritation.  | P302+P352: IF ON SKIN: Wash with plenty of soap and water.                       |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |  |
| P405: Store locked up.  |  |
| P501: Dispose of contents/container to an approved waste disposal plant.              |  |

Data compiled from various chemical supplier safety data sheets.

## Spectral Data (Predicted)

Note: Experimental spectral data for **3-Hydroxypentanedinitrile** is not readily available in the searched literature. The following data is predicted based on the chemical structure and typical values for similar functional groups.

Table 3: Predicted <sup>1</sup>H-NMR Spectral Data (Solvent: CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ ) ppm | Multiplicity        | Integration | Assignment          |
|---------------------------------|---------------------|-------------|---------------------|
| ~4.1-4.3                        | Multiplet           | 1H          | CH-OH               |
| ~2.6-2.8                        | Doublet of doublets | 4H          | CH <sub>2</sub> -CN |
| Broad singlet                   | 1H                  | -OH         |                     |

Table 4: Predicted <sup>13</sup>C-NMR Spectral Data (Solvent: CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ ) ppm | Assignment          |
|---------------------------------|---------------------|
| ~117-119                        | -CN                 |
| ~60-65                          | CH-OH               |
| ~25-30                          | CH <sub>2</sub> -CN |

Table 5: Predicted Key IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Functional Group | Vibration  |
|--------------------------------|------------------|------------|
| 3600-3200 (broad)              | O-H              | Stretching |
| 2950-2850                      | C-H              | Stretching |
| 2260-2240                      | C≡N              | Stretching |
| 1450-1375                      | C-H              | Bending    |
| 1150-1050                      | C-O              | Stretching |

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment       |
|-----|-------------------------|
| 110 | $[M]^+$ (Molecular Ion) |
| 93  | $[M-OH]^+$              |
| 82  | $[M-H_2O-H]^+$          |
| 69  | $[M-CH_2CN]^+$          |
| 41  | $[CH_2CN]^+$            |

## Experimental Protocols: Synthesis of 3-Hydroxypentanedinitrile

The following is a detailed protocol for the synthesis of **3-hydroxypentanedinitrile** from epichlorohydrin, adapted from a procedure published in Organic Syntheses.[\[1\]](#)

### 4.1. Materials and Equipment

- 2-L three-necked flask
- Mechanical stirrer
- Alcohol thermometer
- Cooling bath (ice/water)
- Epichlorohydrin (1.10 moles, 102 g)
- Potassium cyanide (2.20 moles, 143 g) - EXTREME CAUTION: HIGHLY TOXIC
- Magnesium sulfate heptahydrate (2.00 moles, 493 g)
- Tap water (700 mL)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (for drying)

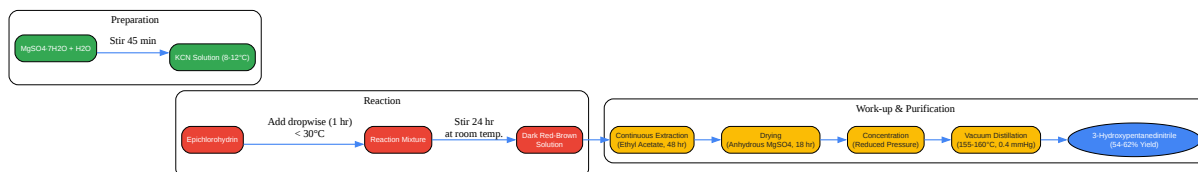
- Claisen flask for distillation
- Vacuum distillation setup

#### 4.2. Procedure

- **Preparation of the Cyanide Solution:** In the 2-L three-necked flask, a mixture of magnesium sulfate heptahydrate (493 g) and tap water (700 mL) is stirred for 5 minutes. The solution is filtered and then cooled to 10°C in an ice bath with mechanical stirring. Potassium cyanide (143 g) is added in one portion. (Caution! Potassium cyanide is extremely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.) The mixture is stirred for 45 minutes at 8-12°C.<sup>[1]</sup>
- **Reaction with Epichlorohydrin:** While maintaining the temperature at 8-12°C, epichlorohydrin (102 g) is added dropwise with stirring over a period of 1 hour. The reaction is exothermic and the temperature should not be allowed to rise above 30°C to prevent the reaction from becoming uncontrollable.<sup>[1]</sup>
- **Reaction Completion:** The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 24 hours. The reaction mixture will appear as a dark red-brown solution.<sup>[1]</sup>
- **Work-up and Extraction:** The reaction mixture is continuously extracted with ethyl acetate (1 L) for 48 hours. The ethyl acetate extract is then dried over anhydrous magnesium sulfate for 18 hours. This extended drying time is necessary to precipitate any traces of basic salts.<sup>[1]</sup>
- **Purification:** The drying agent is removed by filtration, and the ethyl acetate is removed from the filtrate by concentration under reduced pressure. The remaining dark-brown oil (approximately 90 g) is then purified by vacuum distillation using a Claisen flask. The distillation should be performed rapidly to minimize decomposition. A forerun containing byproducts is collected at 90-115°C (0.4 mmHg). The desired product, **3-hydroxypentanedinitrile**, is collected at 155-160°C (0.4 mmHg). The yield is typically 65-75 g (54-62%).<sup>[1]</sup>

## Visualizations

Diagram 1: Synthesis Workflow of **3-Hydroxypentanedinitrile**



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Hydroxypentanedinitrile**.

## Applications in Research and Drug Development

**3-Hydroxypentanedinitrile** serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical compounds. Its bifunctional nature allows for a wide range of chemical transformations. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines. The hydroxyl group can be involved in esterification, etherification, or oxidation reactions.

A notable application is in the synthesis of statin side-chains. For instance, it is a precursor to (R)-ethyl 4-cyano-3-hydroxybutyric acid, a key intermediate in the synthesis of the cholesterol-lowering drug, atorvastatin.

## Conclusion

**3-Hydroxypentanedinitrile** (CAS 13880-89-2) is a versatile chemical intermediate with significant potential in synthetic chemistry. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and safety considerations. While experimental spectral data is not widely available, the provided information, including predicted spectral

characteristics, serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Proper handling and adherence to safety protocols are paramount when working with this compound and its precursors.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,3-Dicyano-2-propanol | C<sub>5</sub>H<sub>6</sub>N<sub>2</sub>O | CID 361762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxypentanedinitrile (CAS 13880-89-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195648#3-hydroxypentanedinitrile-cas-number-13880-89-2-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)